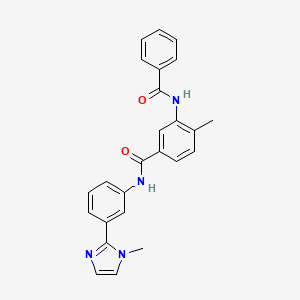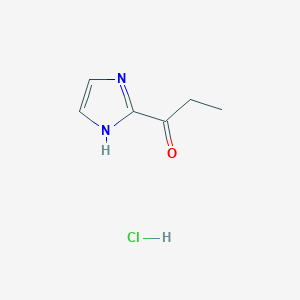
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Vue d'ensemble
Description
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, also known as DCB-MO, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that has been synthesized through a specific method and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, this compound can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects that make it a valuable tool in scientific research. Some of these effects include:
1. Inhibition of cell proliferation: this compound has been shown to inhibit the growth of cancer cells and other cell types by inducing apoptosis and inhibiting cell proliferation.
2. Modulation of the immune system: this compound has been shown to modulate the immune system and can be used in the treatment of autoimmune diseases.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound is a highly potent compound that can be used at low concentrations.
2. Specificity: this compound has been shown to have high specificity for its target enzymes and signaling pathways.
3. Versatility: this compound can be used in various biological systems and has been shown to have effects in different cell types and tissues.
Some of the limitations of this compound include:
1. Toxicity: this compound can be toxic at high concentrations and requires careful handling.
2. Limited solubility: this compound has limited solubility in water and requires the use of organic solvents for some experiments.
3. Lack of clinical data: this compound has not been extensively studied in clinical trials, and its potential use in humans is not fully understood.
Orientations Futures
There are several future directions for the study of N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide. Some of these include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2. Combination therapy: this compound can be used in combination with other drugs to enhance its effects and reduce toxicity.
3. Development of analogs: Analog compounds of this compound can be developed to improve its potency, specificity, and solubility.
4. Mechanistic studies: Further studies are needed to understand the mechanism of action of this compound and its effects on different biological processes.
Conclusion:
In conclusion, this compound is a highly potent compound that has been extensively studied for its potential use in scientific research. It has shown promising results in various biochemical and physiological studies and has several advantages and limitations for lab experiments. Further studies are needed to determine its potential use in humans and to understand its mechanism of action and effects on different biological processes.
Applications De Recherche Scientifique
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects that make it a valuable tool in studying different biological processes. Some of the areas where this compound has been used include:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has been studied in various cancer types such as breast cancer, lung cancer, and leukemia.
2. Neurology: this compound has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Immunology: this compound has been shown to modulate the immune system and can be used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-4-21-10-17(2,3)24-16(23)14(21)8-15(22)20-9-11-5-6-12(18)13(19)7-11/h5-7,14H,4,8-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZYLCNXIYFDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC(=O)C1CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312607-51-4 | |
| Record name | N-[(3,4-dichlorophenyl)methyl]-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B3390892.png)












